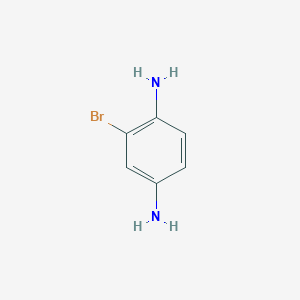

2-Bromobenzene-1,4-diamine

Descripción

Contextual Significance in Organic Synthesis

The importance of 2-Bromobenzene-1,4-diamine in organic synthesis stems from its nature as a multifunctional scaffold. The electron-rich aromatic system, activated by the two amino groups, coupled with the reactive bromine atom, makes it a prime substrate for various synthetic transformations. It is particularly instrumental in the construction of heterocyclic compounds and in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in organic chemistry.

The compound's amino groups are reactive and can readily participate in reactions to form amides, imines, and other nitrogen-containing functionalities. For instance, they are utilized in the production of azo dyes through diazotization and coupling reactions. Furthermore, the bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions. This includes palladium-catalyzed reactions such as the Suzuki-Miyaura and Ullmann couplings, which are powerful methods for constructing biaryl structures—a common motif in pharmaceuticals and functional materials. The ability to selectively functionalize either the amino groups or the bromo position provides chemists with a high degree of control over the synthetic process, allowing for the methodical assembly of target molecules.

Role as a Key Intermediate for Complex Molecular Architectures

As a key intermediate, this compound provides access to a multitude of more complex molecular architectures. Its utility is prominently showcased in the development of novel materials and biologically active compounds. In polymer chemistry, it functions as a monomer in the synthesis of high-performance polymers like conductive polymers and as a precursor to robust aramid fibers through polycondensation reactions.

In the realm of medicinal chemistry and drug discovery, this diamine is a valuable starting material. It serves as a foundational building block for synthesizing molecules with potential therapeutic applications. Recent research has highlighted its use in creating fluorescent quinoxaline (B1680401) derivatives. These derivatives are being investigated for their potential in optoelectronic applications, functioning as emissive and electron-transport materials. chemicalbook.com The synthesis of salophene derivatives from 4-bromobenzene-1,2-diamine, a related isomer, further illustrates how these diamines can be condensed with aldehydes to form larger, multidentate ligands capable of coordinating with metal ions, leading to complexes with interesting catalytic and biological properties. unn.edu.ng

Historical Development and Evolution of Related Aryl Diamine Chemistry

The journey of this compound began in the mid-20th century with its initial synthesis. Early synthetic methods often involved the direct bromination of 1,4-diaminobenzene (p-phenylenediamine) using hazardous reagents like liquid bromine, a process that suffered from poor regioselectivity and significant safety concerns. The 1970s marked a period of significant progress with the advent of more controlled electrophilic aromatic substitution techniques, which allowed for more precise placement of the bromine atom on the benzene (B151609) ring.

A major evolution in the synthesis of this and other aryl diamines occurred in the 2000s, driven by the principles of green chemistry. Researchers developed safer and more environmentally benign protocols, such as using sodium bromide with hydrogen peroxide in acetic acid, which improved both the safety profile and the atom economy of the reaction. The broader field of aryl diamine chemistry has also seen substantial advancements, particularly in the realm of metal-catalyzed cross-coupling reactions. The development of Ullmann-type coupling reactions, which form carbon-nitrogen or carbon-oxygen bonds, has been refined over the years, with modern catalysis enabling these transformations under milder conditions. scispace.com This evolution from harsh, classical methods to sophisticated, catalyzed reactions reflects the broader trends in modern organic synthesis toward efficiency, selectivity, and sustainability.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂ | guidechem.com |

| Molecular Weight | 187.04 g/mol | guidechem.com |

| Appearance | White to light brown solid | |

| Melting Point | 65-69 °C | |

| CAS Number | 13296-69-0 | guidechem.com |

Table 2: Evolution of Synthetic Methodologies for this compound

| Era | Primary Methodology | Key Advancements & Characteristics | Reference |

| Mid-20th Century | Direct bromination of 1,4-diaminobenzene | Utilized liquid bromine; initial isolation of the compound but suffered from low regioselectivity and safety hazards. | |

| 1970s-1990s | Catalytic Electrophilic Halogenation | Advancements in electrophilic aromatic substitution allowed for improved regioselectivity and more precise bromine placement. | |

| 2000s-Present | "Green" Chemistry Protocols | Development of safer and more atom-efficient methods, such as using NaBr/H₂O₂ in acetic acid, reducing environmental impact. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGULVTOQNLILMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363957 | |

| Record name | 2-bromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13296-69-0 | |

| Record name | 2-bromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes of 2 Bromobenzene 1,4 Diamine

Established Synthetic Pathways for 2-Bromobenzene-1,4-diamine

Traditional syntheses of this compound often rely on sequential reactions to introduce the desired functional groups onto the benzene (B151609) ring in the correct orientation.

A common strategy for synthesizing substituted anilines involves a sequence of nitration, bromination, and reduction reactions. The order of these steps is critical and is dictated by the directing effects of the substituents. For instance, to synthesize a meta-substituted bromoaniline, nitration often precedes bromination because the nitro group is a meta-director libretexts.org. However, for this compound, an ortho/para relationship exists between the functional groups.

One plausible multistep pathway starts with p-phenylenediamine. To control the regioselectivity of the subsequent bromination and prevent over-reaction, the highly activating amino groups are often protected, for example, through acetylation. This protection strategy is employed in the synthesis of similar compounds like 4-bromo-o-phenylenediamine, where o-phenylenediamine is first acetylated before bromination chemicalbook.comgoogle.com. The protected intermediate is then brominated, followed by hydrolysis (deprotection) to yield the final product.

A representative synthesis could be:

Protection: p-Phenylenediamine is treated with an acylating agent like acetic anhydride to form 1,4-diacetamidobenzene. This moderates the activating effect of the amino groups.

Bromination: The protected compound is then brominated. The acetamido groups direct the incoming bromine atom to an ortho position.

Deprotection: The bromo-diacetamido intermediate is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl groups and regenerate the amino functionalities, yielding this compound.

Another established route involves the reduction of a nitro group precursor. For example, the synthesis of 4-bromo-1,2-benzenediamine is achieved by the reduction of 4-bromo-2-nitroaniline using stannous chloride (SnCl₂) in ethanol chemicalbook.com. A similar approach for this compound could start from 2-bromo-4-nitroaniline, which would be reduced to the target diamine.

| Step | Reaction | Reagents | Purpose |

| Route 1 | |||

| 1 | Acetylation (Protection) | Acetic Anhydride | To moderate the reactivity of the amino groups and direct bromination. |

| 2 | Bromination | Bromine or NBS | To introduce the bromine atom at the desired position. |

| 3 | Hydrolysis (Deprotection) | Acid or Base | To remove the protecting groups and yield the final diamine. |

| Route 2 | |||

| 1 | Reduction of Nitro Group | SnCl₂, H₂/Pd, etc. | To convert a nitro group on a bromoaniline precursor to an amine. |

Direct bromination of highly activated aromatic compounds like diamines can be challenging due to the risk of polybromination and lack of selectivity. Regioselective bromination aims to introduce a bromine atom at a specific position. The choice of brominating agent and reaction conditions is crucial for achieving high selectivity nih.govresearchgate.net.

Several reagents have been developed for highly regioselective aromatic bromination researchgate.netorganic-chemistry.org.

N-Bromosuccinimide (NBS): NBS is a versatile and selective brominating agent, often used for activated aromatic rings. Its selectivity can be enhanced by using it in conjunction with solvents like acetonitrile or with additives like silica gel nih.govorganic-chemistry.org. For substrates with powerful activating groups, NBS can provide para-selective bromination, or ortho-selective if the para position is blocked nih.gov.

Hexamethylenetetramine–bromine (HMTAB): This reagent offers a highly efficient and regioselective method for brominating aromatic compounds in dichloromethane, with selectivity dependent on temperature and substrate substituents researchgate.net.

In situ Generated Bromine: Systems like ammonium (B1175870) bromide with Oxone or Cu(NO₃)₂/HBr/O₂ in water can generate bromine in situ, providing a mild and regioselective method for brominating aromatic compounds, including anilines researchgate.netorganic-chemistry.org.

A key strategy for controlling regioselectivity in aromatic diamines is the use of protecting groups, as mentioned previously. By converting the highly activating amino groups into less activating amide groups, the reaction becomes more controllable, and the directing effect can be precisely utilized to install the bromine atom at the desired ortho position to one of the groups google.com.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes using safer solvents, catalytic methods, and designing syntheses with high atom economy.

The choice of solvent is a key aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact ijsr.net.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many reactions. An eco-friendly process for bromobenzene synthesis has been developed using a water-soluble brominating reagent in an aqueous medium google.com. Similar aqueous methods could be adapted for diamine synthesis.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to volatile organic compounds (VOCs). N-bromosuccinimide in ionic liquids has been shown to be a highly regioselective system for electrophilic aromatic brominations nih.govresearchgate.net.

Supercritical CO₂: Supercritical carbon dioxide is another green solvent alternative with tunable properties that can be used in organic synthesis ijsr.net.

Catalytic methods are preferred over stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste csus.edu. For bromination, catalytic systems can activate the brominating agent or the substrate. For instance, mandelic acid can catalyze a highly regioselective aromatic bromination with NBS under aqueous conditions organic-chemistry.org. The development of efficient catalysts for the preparation of aromatic diamines is an active area of research nih.govmdpi.com.

| Green Approach | Example/Method | Environmental Benefit |

| Benign Solvents | Water, Ionic Liquids, Supercritical CO₂ | Reduces use of volatile, toxic, and flammable organic solvents. ijsr.netresearchgate.net |

| Catalytic Methods | Mandelic acid-catalyzed bromination with NBS | Replaces stoichiometric reagents, reduces waste, and allows for milder reaction conditions. organic-chemistry.org |

| Safer Reagents | Sodium Bromide / Hydrogen Peroxide | Avoids the use of hazardous liquid bromine. google.com |

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product jocpr.comkccollege.ac.in. The goal is to design syntheses where most or all starting material atoms end up in the product, minimizing the formation of byproducts primescholars.comresearchgate.net.

Reaction Type: Rearrangement and addition reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy kccollege.ac.in. The multistep synthesis of this compound, which involves substitution (bromination) and potentially protection/deprotection steps, will have a lower atom economy than an ideal addition-based route.

Waste Minimization: The E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product, is another metric for assessing the environmental impact of a process. Strategies to minimize waste include using catalytic reagents instead of stoichiometric ones, recycling solvents and catalysts, and choosing synthetic routes with fewer steps unive.it.

For example, a synthesis involving protection and deprotection steps generates additional waste from the reagents used and the atoms of the protecting group that are discarded. A more atom-economical approach would be a direct, highly regioselective catalytic bromination of p-phenylenediamine, if such a method could be developed to avoid polybromination and other side reactions.

Derivatization Strategies of this compound

This compound possesses three reactive sites: two nucleophilic amino groups and a bromine atom that can participate in various coupling reactions. This makes it a versatile precursor for synthesizing more complex molecules.

The amino groups can undergo standard transformations such as:

Acylation and Sulfonation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common step in the synthesis of organocatalysts and other functional materials mdpi.comresearchgate.net.

Diazotization: One of the amino groups could be selectively converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Condensation Reactions: The diamine can be condensed with dicarbonyl compounds to form heterocyclic structures. For example, 4-bromo-1,2-diaminobenzene is used to prepare fluorescent quinoxaline (B1680401) derivatives chemicalbook.com. This compound could similarly react with α-dicarbonyl compounds to yield bromo-substituted quinoxalines.

The bromo-substituent allows for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines.

These derivatization strategies allow this compound to be used as a key building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic or optical properties.

Synthesis of Substituted N-Arylated and N-Alkylated Derivatives

The amino groups of this compound can be functionalized through N-arylation and N-alkylation reactions to introduce aryl and alkyl substituents, respectively. These modifications can significantly alter the electronic and steric properties of the parent molecule, leading to new compounds with tailored characteristics.

N-Arylation Methodologies: The introduction of an aryl group onto the nitrogen atoms of this compound can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the formation of C-N bonds. google.comorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. While specific examples with this compound are not extensively documented in readily available literature, the general principles of the Buchwald-Hartwig amination suggest its applicability. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would need to be optimized for this specific substrate.

Another classical method for N-arylation is the Ullmann condensation, which utilizes a copper catalyst to promote the coupling of an aryl halide with an amine. bohrium.com This reaction often requires higher temperatures compared to palladium-catalyzed methods. The choice between these methods would depend on the desired substrate scope, functional group tolerance, and reaction conditions.

N-Alkylation Methodologies: The synthesis of N-alkylated derivatives of this compound can be accomplished through several standard organic transformations. One common approach is the reaction with alkyl halides. This nucleophilic substitution reaction involves the displacement of the halide from the alkyl halide by the amine nitrogen. The reaction's efficiency can be influenced by the nature of the alkyl halide, the solvent, and the presence of a base to neutralize the hydrogen halide byproduct. To control the degree of alkylation and avoid the formation of quaternary ammonium salts, the reaction conditions must be carefully controlled.

Reductive amination provides an alternative route to N-alkylated products. This method involves the reaction of the diamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). chim.it This one-pot procedure is often preferred due to its operational simplicity and ability to introduce a wide variety of alkyl groups.

| Alkylation Method | Reagents | Product Type | Key Features |

| Reaction with Alkyl Halides | Alkyl halide, Base | N-Alkyl, N,N'-Dialkyl | Direct alkylation, potential for over-alkylation. |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | N-Alkyl, N,N'-Dialkyl | Controlled mono- or di-alkylation, milder conditions. |

Precursors for Quinoxaline Derivatives

This compound is a valuable precursor for the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are synthesized by the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govsapub.org The reaction between this compound and various 1,2-dicarbonyl compounds, such as glyoxal or benzil, would lead to the formation of 6-bromoquinoxaline derivatives.

The general reaction involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the pyrazine ring fused to the benzene ring. The presence of the bromine atom on the benzene ring of the diamine is retained in the final quinoxaline product. The reaction is often catalyzed by acids and can be carried out in various solvents, including ethanol and acetic acid. nih.govnih.gov

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Derivative (Example) |

| Glyoxal | 6-Bromoquinoxaline |

| Benzil | 6-Bromo-2,3-diphenylquinoxaline |

| 2,3-Butanedione | 6-Bromo-2,3-dimethylquinoxaline |

Precursors for Benzimidazole Synthesis

Similarly to quinoxaline synthesis, this compound can be utilized as a precursor for the preparation of benzimidazole derivatives. Benzimidazoles are another important class of heterocyclic compounds formed by the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. organic-chemistry.orgnih.govorientjchem.org

In this synthesis, one of the amino groups of this compound reacts with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular nucleophilic attack of the second amino group onto the imine carbon, followed by oxidation (often by air), leads to the formation of the benzimidazole ring. The reaction can be catalyzed by various acids or metal catalysts. The use of different aldehydes allows for the introduction of a wide range of substituents at the 2-position of the resulting 5-bromobenzimidazole core.

| Aldehyde | Resulting Benzimidazole Derivative (Example) |

| Benzaldehyde | 5-Bromo-2-phenyl-1H-benzimidazole |

| 4-Chlorobenzaldehyde | 5-Bromo-2-(4-chlorophenyl)-1H-benzimidazole |

| Formaldehyde | 5-Bromo-1H-benzimidazole |

Schiff Base Formation Methodologies

The primary amino groups of this compound readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. nih.govjocpr.com This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

The reaction is typically carried out by refluxing the diamine and the carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid. Depending on the stoichiometry of the reactants, it is possible to form mono- or di-Schiff bases. The formation of the C=N double bond is a key feature of these compounds and introduces a site of versatile reactivity. Schiff bases derived from this compound can serve as ligands for the formation of metal complexes or as intermediates for the synthesis of other organic molecules. ajol.info

| Carbonyl Compound | Product Type |

| Salicylaldehyde | Mono- or Di-Schiff base with hydroxyl groups |

| Benzaldehyde | Mono- or Di-Schiff base |

| Acetone | Mono- or Di-ketimine |

Mechanistic Investigations of Reactions Involving 2 Bromobenzene 1,4 Diamine

Electrophilic Aromatic Substitution Pathways and Regioselectivity

Electrophilic aromatic substitution (EAS) on the 2-Bromobenzene-1,4-diamine ring is predominantly controlled by the powerful activating and directing effects of the two amino groups. makingmolecules.com These groups increase the nucleophilicity of the benzene (B151609) ring, making it highly susceptible to attack by electrophiles. vanderbilt.edu The reaction proceeds via a two-step mechanism: the initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

The regioselectivity of the substitution is determined by the combined directing influences of the substituents.

Amino Group at C1: This is a strong activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The C2 and C4 positions are already substituted. Therefore, this group strongly directs towards the C6 position.

Amino Group at C4: This is also a strong activating group, directing electrophiles to its ortho positions (C3, C5) and the para position (C1), which is substituted.

Bromo Group at C2: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of resonance donation from their lone pairs. This group directs towards the ortho (C1, C3) and para (C5) positions.

The overwhelmingly strong activating nature of the amino groups means they dominate the directing effects. vanderbilt.edu The positions most activated and sterically accessible for electrophilic attack are C3, C5, and C6. The arenium ion intermediates formed by attack at these positions are significantly stabilized by resonance, particularly by the adjacent amino groups. libretexts.org For instance, attack at the C5 position is favored by both the C4-amino group (ortho) and the C2-bromo group (para), making it a highly probable site for substitution.

| Position of Attack | Directing Effect from C1-NH₂ | Directing Effect from C4-NH₂ | Directing Effect from C2-Br | Overall Predicted Activity |

|---|---|---|---|---|

| C3 | Meta | Ortho (Activating) | Ortho (Directing) | Highly Favorable |

| C5 | Meta | Ortho (Activating) | Para (Directing) | Highly Favorable |

| C6 | Ortho (Activating) | Meta | Meta | Favorable |

Nucleophilic Aromatic Substitution Reactions of Bromo-Substituted Aromatics

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromide, on an aromatic ring by a nucleophile. The most common mechanism is the addition-elimination pathway, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In the case of this compound, the ring is substituted with two powerful electron-donating amino groups. These groups increase the electron density of the ring, thereby deactivating it towards attack by nucleophiles. Consequently, the addition-elimination SNAr mechanism is energetically unfavorable for this compound under typical conditions. masterorganicchemistry.com

An alternative pathway for unsubstituted or electron-rich aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. fishersci.se This mechanism requires a very strong base to abstract a proton from a carbon adjacent to the bromo-substituted carbon. However, the presence of the acidic N-H protons of the amino groups would likely lead to a preferential acid-base reaction with the strong base, complicating or preventing the formation of the benzyne intermediate. Therefore, nucleophilic displacement of the bromine atom in this compound is challenging and not a commonly employed synthetic route.

Cross-Coupling Reactions Utilizing the Bromo Functionality

The carbon-bromine bond in this compound serves as an effective handle for various metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. libretexts.org The general mechanism for these reactions, including the Suzuki, Stille, and Heck reactions, follows a catalytic cycle involving a palladium(0) species. nobelprize.orgnih.gov

The cycle typically initiates with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the C-Br bond, forming a square planar Pd(II) intermediate. wikipedia.org

The subsequent step depends on the specific reaction:

In the Suzuki reaction , a transmetalation step occurs, where an organic group is transferred from an organoboron compound (e.g., a boronic acid) to the palladium center, displacing the bromide ion. nih.gov

In the Stille reaction , the transmetalation involves an organotin reagent. libretexts.org

In the Heck reaction , the aryl-palladium intermediate undergoes migratory insertion with an alkene, followed by β-hydride elimination to yield the product.

The final step in the Suzuki and Stille mechanisms is reductive elimination , where the two organic fragments on the Pd(II) complex are coupled and ejected from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle. youtube.com The amino groups on the benzene ring can influence the reaction by coordinating to the palladium center, which may affect the catalyst's activity and stability. sigmaaldrich.com

| Reaction | Key Step after Oxidative Addition | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki | Transmetalation | Organoboron compound | C(sp²) - C(sp²) |

| Stille | Transmetalation | Organotin compound | C(sp²) - C(sp²) |

| Heck | Migratory Insertion / β-Hydride Elimination | Alkene | C(sp²) - C(sp²) |

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are particularly useful for forming C-N, C-O, and C-S bonds. The mechanisms of these reactions are often more complex and less universally agreed upon than their palladium-catalyzed counterparts, but they frequently involve Cu(I) and Cu(III) intermediates.

A critical aspect of modern copper catalysis is the effect of ligands, which stabilize the copper catalyst, enhance its solubility, and modulate its reactivity. Diamine ligands, in particular, have been shown to be highly effective in promoting a wide range of copper-catalyzed transformations. nih.govresearchgate.netnih.gov In reactions involving this compound, the substrate itself can potentially act as a bidentate ligand, coordinating to the copper center and influencing the course of the reaction. This self-ligating effect could either promote or inhibit the desired catalytic cycle, depending on the specific reaction conditions and the stability of the resulting copper-substrate complex. The choice of an external ligand is therefore crucial and must be optimized to achieve high efficiency. nih.gov

Oxidation and Reduction Mechanisms

The amino and bromo functionalities of this compound make it susceptible to both oxidation and reduction reactions.

Reduction: The primary site for reduction is the carbon-bromine bond. Catalytic hydrodebromination, using hydrogen gas and a palladium catalyst (e.g., Pd/C), is a common method for cleaving C-Br bonds. The mechanism involves the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis to replace the bromine with a hydrogen atom. The aromatic ring itself is generally resistant to reduction except under harsh conditions. The amino groups can be protonated under acidic conditions, forming ammonium (B1175870) salts. mdpi.com

Polymerization Mechanisms Induced by this compound

With two nucleophilic amino groups, this compound is a valuable bifunctional monomer for step-growth polymerization. uomustansiriyah.edu.iq This type of polymerization involves the reaction between molecules with two or more reactive functional groups, where the chain grows in a stepwise fashion. uomustansiriyah.edu.iq

For example, this compound can react with diacyl chlorides in a polycondensation reaction to form polyamides. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. This process is repeated to build the polymer chain. Similarly, its reaction with diisocyanates proceeds via nucleophilic addition to form polyureas. uomustansiriyah.edu.iq

Another potential pathway is oxidative polymerization . Similar to aniline (B41778), which polymerizes to form polyaniline, this compound can be polymerized through chemical or electrochemical oxidation. The mechanism is believed to involve the formation of amine radical cations, which then couple to form dimers, oligomers, and finally the polymer. The resulting polymer would have a polyaniline-like backbone with a bromine substituent on each repeating unit, which would significantly influence the polymer's electronic properties, solubility, and processability. researchgate.net

Advanced Applications of 2 Bromobenzene 1,4 Diamine in Chemical Systems

Role in Advanced Polymer Synthesis

The presence of two nucleophilic amine groups makes 2-Bromobenzene-1,4-diamine a suitable monomer for the synthesis of various polymeric structures. The bromine atom also provides a site for further functionalization or can influence the electronic properties of the resulting polymer.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tailorable functionalities. nih.gov The synthesis of COFs typically involves the connection of organic building blocks through strong covalent bonds to form extended, porous networks. nih.govmdpi.com The formation of these frameworks often relies on reversible reactions to allow for the correction of defects and the formation of a crystalline structure. nih.gov

Aromatic diamines are commonly used as building blocks in the synthesis of imine-linked COFs, which are formed through the condensation reaction between amines and aldehydes. nih.govnih.gov Given its structure, this compound can, in principle, serve as a ditopic amino-functionalized monomer. When reacted with multitopic aldehydes, it could lead to the formation of a two-dimensional or three-dimensional COF. The bromine substituent on the aromatic ring could influence the electronic properties and the stacking behavior of the resulting COF layers. While the direct use of this compound in the synthesis of COFs is not extensively documented in the reviewed literature, its chemical nature makes it a viable candidate for the construction of novel COF materials. The general synthetic strategies for COFs, which often require high temperatures and long reaction times, are continually being improved to allow for more rapid and efficient synthesis. rsc.org

Conjugated polymers are organic polymers that possess a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.gov The synthesis of these materials often involves cross-coupling reactions that link aromatic monomers.

Aromatic diamines can be incorporated into conjugated polymer backbones. For instance, they can be used in polymerization reactions such as Suzuki or Stille coupling after conversion of the amine groups to other functional groups or used to form polymers with imine linkages. The properties of the resulting conjugated polymers can be tuned by the choice of the monomers. The inclusion of a bromine atom, as in this compound, could serve as a handle for post-polymerization modification or influence the material's electroluminescent properties. The development of light-emitting conjugated polymers is a significant area of research for their application in electroluminescent devices. researchgate.net

Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. The properties of these materials are highly dependent on the choice of both the metal center and the organic linker. Aromatic diamines can act as ligands, coordinating to metal centers through their nitrogen atoms.

This compound, with its two amine groups, can function as a bridging ligand between metal centers, leading to the formation of coordination polymers. The specific coordination mode and the resulting structure of the polymer would depend on the metal ion, the reaction conditions, and the presence of other coordinating species. For example, studies on 1,4-diaminonaphthalene have shown that it can form well-defined metal-organic coordination polymers on copper substrates. rsc.org While specific examples of coordination polymers formed from this compound are not prevalent in the surveyed literature, its structural similarity to other aromatic diamines suggests its potential in this area. rsc.orgnih.gov

Ligand and Metal Complexation Chemistry

The amine groups of this compound are key to its role in ligand synthesis and metal complexation, allowing for the formation of a wide array of coordination compounds with diverse structures and properties.

This compound is an excellent starting material for the synthesis of novel ligands, particularly Schiff base ligands. Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. iosrjournals.org These compounds, containing an imine or azomethine group (-C=N-), are versatile ligands that can coordinate to a variety of metal ions. iosrjournals.orgresearchgate.net

The synthesis of a Schiff base ligand from this compound would involve reacting it with a suitable aldehyde or ketone. For example, condensation with salicylaldehyde or a substituted derivative would result in a multidentate ligand capable of forming stable complexes with transition metals. The bromine substituent on the phenyl ring of the diamine can be used to modulate the electronic properties of the resulting ligand and its metal complexes.

Table 1: General Synthesis of Schiff Base Ligands

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Schiff base ligands derived from aromatic diamines can form stable complexes with a range of transition metal ions. The coordination chemistry of these complexes is rich, with the metal ions exhibiting various coordination numbers and geometries. While the literature specifically detailing complexes of ligands derived from this compound is limited, the behavior of analogous systems provides significant insight into their expected properties.

Manganese(II) Complexes: Schiff base ligands often form stable complexes with Mn(II). kzoo.eduscispace.com These complexes can exhibit different geometries, with octahedral being common. nih.govnih.gov The structural characterization of these complexes typically involves single-crystal X-ray diffraction, which provides detailed information about bond lengths and angles. scispace.comnih.gov

Iron(II) Complexes: Fe(II) complexes with Schiff base ligands have also been synthesized and characterized. nih.govmdpi.com These complexes can adopt various geometries, including distorted trigonal bipyramidal and four-coordinate structures. nih.gov Their electronic properties and redox potentials can be tuned by the ligand environment.

Cobalt(II) Complexes: Co(II) is known to form complexes with a variety of Schiff base ligands, often exhibiting distorted octahedral or trigonal prismatic geometries. rsc.orgnih.gov The magnetic properties of these complexes are of particular interest. rsc.orgnih.gov

Nickel(II) Complexes: Ni(II) complexes with Schiff base ligands are well-studied and can adopt geometries such as square planar. nih.govchemrevlett.com The coordination environment around the Ni(II) ion can be influenced by the steric and electronic properties of the ligand. researchgate.net

Copper(II) Complexes: Cu(II) readily forms complexes with Schiff base ligands, often with distorted square-planar or square-pyramidal geometries. nih.govmdpi.commdpi.com These complexes have been investigated for various applications, including catalysis. rsc.org

Zinc(II) Complexes: Zn(II) complexes with Schiff base ligands are also common and have been structurally characterized. nih.gov They often exhibit tetrahedral or distorted tetrahedral geometries. eurjchem.com Due to the d10 electronic configuration of Zn(II), these complexes are typically diamagnetic and can be studied by NMR spectroscopy.

The characterization of these metal complexes involves a suite of analytical techniques.

Table 2: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Molecular structure, bond lengths, bond angles, coordination geometry |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, confirmation of ligand coordination |

| UV-Visible Spectroscopy | Electronic transitions, information about the coordination environment |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information for diamagnetic complexes |

| Elemental Analysis | Determination of the elemental composition of the complex |

Below is a representative table of structural data for metal complexes with Schiff base ligands, illustrating the type of information obtained from X-ray crystallography.

Table 3: Representative Structural Data for Metal(II) Schiff Base Complexes

| Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|

| Mn(II) | Distorted Octahedral | Mn-O: 1.952-1.969, Mn-N: 1.987-1.997 | nih.gov |

| Cu(II) | Distorted Square-Planar | Cu-N: 2.026-2.039, Cu-Br: 2.338-2.351 | mdpi.com |

| Zn(II) | Distorted Tetrahedral | - | eurjchem.com |

| Co(II) | Distorted Octahedral | - | rsc.org |

| Fe(II) | Distorted Trigonal Bipyramidal | - | nih.gov |

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from ligands incorporating this compound are emerging as promising catalysts in a variety of organic transformations. The presence of two nitrogen donor atoms allows for the formation of stable chelate structures with a range of transition metals, while the bromo-substituent can influence the electronic properties and steric environment of the catalytic center, thereby modulating its reactivity and selectivity.

Palladium complexes of ligands derived from phenylenediamines have demonstrated significant catalytic activity in cross-coupling reactions. berkeley.edusemanticscholar.org While direct studies on this compound are limited, the principles of ligand design in catalysis suggest that its metal complexes could be effective in reactions such as Suzuki-Miyaura and Heck couplings. The electron-withdrawing nature of the bromine atom can impact the electron density at the metal center, which is a critical factor in the oxidative addition and reductive elimination steps of these catalytic cycles. Research on related systems has shown that the electronic and steric effects of substituents on the phenylenediamine backbone play a crucial role in the efficiency of the catalyst. researchgate.netnih.gov For instance, the introduction of bulky or electron-withdrawing groups can enhance the stability and turnover number of the catalyst.

Moreover, metal-organic frameworks (MOFs) constructed using this compound as a linker molecule represent another avenue for catalytic applications. The porous nature of MOFs, combined with the catalytic activity of the metal nodes, makes them highly effective heterogeneous catalysts. The functionalization of the organic linker with a bromine atom can create specific active sites within the pores of the MOF, potentially leading to enhanced catalytic performance in reactions such as oxidations and reductions.

| Metal Complex Type | Potential Catalytic Application | Role of this compound |

| Palladium(II) Complexes | Suzuki-Miyaura Coupling, Heck Reaction | Ligand precursor, modulates electronic and steric properties of the catalyst |

| Copper(II) Salen-type Complexes | Asymmetric Alkylation | Component of the Schiff base ligand, influences stereoselectivity |

| Metal-Organic Frameworks (MOFs) | Heterogeneous Catalysis (e.g., Oxidation) | Functionalized organic linker, creates specific active sites |

Precursor in Functional Organic Materials

The unique combination of reactive amine groups and a heavy bromine atom makes this compound an attractive building block for the synthesis of functional organic materials with tailored optical and electronic properties.

Development of Fluorescent and Optical Materials

Schiff bases, formed by the condensation of an amine with an aldehyde or ketone, are a well-known class of compounds with interesting photophysical properties. Schiff bases derived from this compound are expected to exhibit fluorescence, with the emission characteristics being tunable by modifying the aldehyde or ketone precursor. mdpi.comsemanticscholar.orgresearchgate.net The presence of the bromine atom, a heavy atom, could potentially lead to interesting photophysical phenomena such as phosphorescence or a significant spin-orbit coupling effect, which can influence the intersystem crossing rate and, consequently, the fluorescence quantum yield. fupress.netnih.gov

Furthermore, this compound can be incorporated into polymeric structures to create novel optical materials. For example, it can be used as a comonomer in the synthesis of polyimides or other high-performance polymers. The bromine substituent would increase the refractive index of the resulting polymer, a desirable property for applications in optical waveguides and anti-reflective coatings. Additionally, the diamine functionality allows for the creation of conjugated polymers, which are known for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The electronic properties of such polymers, and thus their emission color and efficiency, can be finely tuned through the choice of comonomers and the degree of bromination.

| Material Type | Potential Optical Application | Role of this compound |

| Schiff Bases | Fluorescent probes, Organic Light-Emitting Diodes (OLEDs) | Amine precursor for imine bond formation, potential for heavy-atom effect |

| Polyimides | High refractive index coatings, Optical waveguides | Monomer for polymerization, increases refractive index |

| Conjugated Polymers | Active layer in OLEDs, Organic photovoltaics | Building block for the polymer backbone, influences electronic properties |

Materials for Energy Storage Applications

The electrochemical properties of materials derived from this compound make them interesting candidates for energy storage applications, particularly in the context of rechargeable batteries. Redox-active organic molecules and polymers are being extensively investigated as alternatives to traditional inorganic electrode materials due to their potential for high energy density, flexibility, and sustainability.

Moreover, the bromo-substituent could play a role in the broader context of bromine-based flow batteries. While not directly participating in the redox chemistry of the primary energy storage mechanism, the presence of bromine in the polymer backbone of a membrane or electrode material could influence ion transport and stability within the battery environment. mdpi.com

| Material Type | Potential Energy Storage Application | Role of this compound |

| Redox-Active Polymers | Cathode material in rechargeable batteries | Monomer for the synthesis of the electroactive polymer |

| Modified Membranes | Component in bromine-based flow batteries | Enhances ion selectivity and stability of the membrane |

Computational and Theoretical Chemistry of 2 Bromobenzene 1,4 Diamine and Its Derivatives

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. For 2-Bromobenzene-1,4-diamine, these studies reveal how the interplay between the aromatic ring, the electron-donating amine groups, and the electron-withdrawing bromine atom dictates its chemical characteristics.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. The selection of an appropriate functional and basis set is critical for obtaining reliable results.

Detailed Research Findings: While specific DFT studies exclusively focused on this compound are not readily found in a comprehensive search of public literature, the methodology for its study is well-established. Calculations would typically be performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used for organic molecules as it provides a good description of molecular geometries and electronic properties.

The choice of basis set is equally crucial. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions is necessary for an accurate description of the electron distribution, particularly around the halogen and the lone pairs of the nitrogen atoms. Pople-style basis sets, such as 6-311++G(d,p) , or Dunning's correlation-consistent basis sets, like aug-cc-pVDZ , would be suitable choices. The inclusion of diffuse functions (++) is important for accurately modeling the amine groups, while polarization functions (d,p) are essential for describing the bonding environment around all non-hydrogen atoms.

A systematic approach would involve optimizing the molecular geometry of this compound using the selected DFT functional and basis set. Subsequent frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Interactive Data Table: Representative Basis Sets for DFT Calculations This table illustrates common basis sets that would be appropriate for calculations on this compound.

| Basis Set Name | Description | Key Features |

| 6-311++G(d,p) | Pople-style, split-valence triple-zeta | Includes diffuse functions on all atoms (++) and polarization functions on heavy atoms (d) and hydrogens (p). |

| cc-pVTZ | Dunning correlation-consistent, triple-zeta | Designed to systematically converge correlation energy. Good for correlated wavefunction methods. |

| aug-cc-pVTZ | Augmented correlation-consistent, triple-zeta | Adds diffuse functions to the cc-pVTZ basis set for better description of anions and weak interactions. |

| def2-TZVP | Ahlrichs (Karlsruhe), triple-zeta valence polarized | A well-balanced basis set, often used for its efficiency and accuracy across the periodic table. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). irjweb.com

Detailed Research Findings: For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the nitrogen atoms of the amine groups, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the carbon atom bonded to the bromine, indicating a site susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In this compound, the presence of both strong electron-donating groups (-NH2) and a moderately deactivating group (-Br) would lead to a relatively small energy gap compared to unsubstituted benzene, enhancing its reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Interactive Data Table: Hypothetical FMO Properties This table presents an example of the kind of data that would be generated from a DFT calculation on this compound. The values are for illustrative purposes only.

| Parameter | Definition | Hypothetical Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.20 | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.85 | Indicates electron-accepting ability (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.35 | Reflects chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.175 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.025 | Measures the ability to attract electrons. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

Detailed Research Findings: An MEP map of this compound would reveal distinct regions of charge localization. The most negative potential (typically colored red) would be concentrated around the nitrogen atoms of the two amine groups due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most likely to be protonated or attacked by electrophiles.

Conversely, the regions of highest positive potential (typically colored blue) would be located around the hydrogen atoms of the amine groups, making them potential sites for hydrogen bonding. The bromine atom would exhibit a region of positive potential along the C-Br bond axis (a "sigma-hole"), making it a potential halogen bond donor, while also having a belt of negative potential around its equator. The aromatic protons would also show positive potential. This detailed charge mapping provides a more nuanced view of reactivity than simple substituent effects would suggest.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transient intermediates, and calculating the energy barriers that govern reaction rates. This provides kinetic and thermodynamic insights that are vital for understanding and predicting chemical transformations.

Computational Studies of Reaction Pathways and Transition States

By mapping the potential energy surface, computational methods can trace the most likely pathway a reaction will follow from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate and represents the bottleneck of the reaction.

Detailed Research Findings: For derivatives of this compound, computational studies could explore various reactions, such as electrophilic aromatic substitution or the formation of heterocyclic compounds. For instance, in a reaction involving an electrophile, DFT calculations could be used to compare the transition state energies for attack at the different positions on the aromatic ring. The calculations would likely confirm that the positions ortho and para to the strongly activating amine groups are the most favorable sites for substitution, while also quantifying the influence of the bromine atom.

The geometry of the transition state provides critical information about the reaction mechanism. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state structure correctly connects the intended reactants and products.

Kinetic and Thermodynamic Insights from Theoretical Modeling

Once the energies of the reactants, transition states, and products are calculated, key kinetic and thermodynamic parameters can be derived. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is directly related to the reaction rate. A lower activation energy implies a faster reaction.

Detailed Research Findings: Theoretical modeling allows for the quantitative comparison of different potential reaction pathways. For example, if a reaction involving a derivative of this compound could proceed through multiple mechanisms, the activation energy for each pathway could be calculated. The pathway with the lowest energy barrier would be predicted as the dominant mechanism.

Interactive Data Table: Example of Calculated Reaction Energetics This table provides a hypothetical example of the data generated when studying a reaction mechanism, such as an electrophilic substitution on this compound.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Role |

| Reactants | 0.0 | 0.0 | Starting Materials |

| Transition State | +15.2 | +16.5 | Kinetic Barrier |

| Intermediate | -5.4 | -4.8 | Reaction Intermediate |

| Products | -20.7 | -19.9 | Final Products |

Molecular Dynamics Simulations of Compound Interactions within Host Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations can provide valuable insights into their interactions with host systems, such as cyclodextrins or biological macromolecules. These simulations can elucidate the formation of stable inclusion complexes, which is crucial for applications in drug delivery and materials science.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems. For instance, MD simulations have been employed to investigate the interaction between beta-cyclodextrin (B164692) and various mono- and disubstituted benzenes in an aqueous environment. nih.gov Such studies typically involve constructing a 1:1 host-guest system and simulating it in a water box with periodic boundary conditions to mimic a solution. The trajectories calculated from these simulations reveal the formation of stable adducts and their preferred geometries. nih.gov

The stability of these host-guest complexes is governed by non-covalent interactions, including hydrogen bonds and van der Waals forces. MD simulations can quantify these interactions and provide energetic details about the complexation process. For substituted cyclodextrins, specialized force fields like q4md-CD have been developed to accurately model their complex structures and interactions. rsc.org These force fields are crucial for obtaining reliable simulation results for modified cyclodextrin (B1172386) systems that might be used to encapsulate derivatives of this compound.

The insights gained from MD simulations, such as the stability and conformation of the inclusion complexes, are instrumental in designing host systems with improved affinity and specificity for guest molecules like this compound derivatives.

Ligand-Target Interaction Modeling via Molecular Docking Studies (for relevant derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction of a ligand with a target protein. For derivatives of this compound, molecular docking studies can identify potential biological targets and elucidate the structural basis for their activity.

A notable example involves the synthesis and theoretical evaluation of a series of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives as potential inhibitors of the human protein kinase AKT1, a target implicated in cancer. nih.gov In this study, molecular docking calculations were performed using software such as GOLD 5.2.2, which employs a genetic algorithm to explore the conformational space of the ligand within the protein's active site. nih.gov

The results of such studies are often presented in terms of a scoring function, which estimates the binding affinity. For instance, two derivatives in the aforementioned study, one with a 6-Me and another with a 6-OEt substitution, exhibited high GOLD scores of 113.76 and 107.58, respectively, suggesting strong binding to AKT1. nih.gov

The docking analysis also reveals key molecular interactions responsible for binding. In the case of the N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives, the models indicated the formation of strong hydrogen bonds with specific amino acid residues in the AKT1 active site, such as Asn 49, Lys 220, Ser 157, and Arg 225. nih.gov Additionally, pi-pi stacking interactions between the quinoline (B57606) moiety of the ligands and aromatic residues like Trp 76 and Tyr 224 were identified as crucial for the enzyme-inhibitor complex stability. nih.gov These findings highlight the importance of both hydrogen bonding and hydrophobic interactions in the binding of these derivatives.

The following table summarizes the docking results for a selection of the studied N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives with AKT1.

| Compound Derivative (Substitution) | GOLD Score | Key Interacting Residues |

| 3b (6-Me) | 113.76 | Asn 49, Lys 220, Ser 157, Arg 225, Trp 76 |

| 3d (6-OEt) | 107.58 | Asn 49, Lys 220, Ser 157, Arg 225, Trp 76 |

Such detailed interaction models derived from molecular docking studies are invaluable for the rational design and optimization of more potent and selective inhibitors based on the this compound scaffold.

Spectroscopic and Analytical Characterization in Derived Systems

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation of Derivatives

In the analysis of derivatives such as polymers (e.g., substituted polyanilines) or Schiff bases, FTIR and Raman spectra reveal key information. The N-H stretching vibrations of the secondary amine groups in polymeric derivatives typically appear in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹.

The aromatic C=C stretching vibrations of the benzene (B151609) ring are sensitive to substitution and are typically found in the 1400-1650 cm⁻¹ region. For instance, in polyaniline-like structures, bands around 1560-1600 cm⁻¹ are often attributed to the quinonoid ring stretching, while bands in the 1450-1500 cm⁻¹ range are associated with the benzenoid ring stretching. The C-N stretching vibrations, crucial for identifying the amine linkages, appear in the 1250-1350 cm⁻¹ region. The presence of the bromine substituent can be inferred from vibrations in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. For conductive polymers derived from 2-Bromobenzene-1,4-diamine, a characteristic Raman band in the 1100–1140 cm⁻¹ range can indicate charge delocalization along the polymer backbone. researchgate.net The ring breathing mode is also highly sensitive to the nature and position of substituents on the aniline (B41778) ring. nih.gov

A comparative analysis of the spectra of the parent diamine and its derivatives allows for the clear identification of changes in the molecular structure, confirming the success of a chemical reaction. For example, in the formation of a Schiff base, the appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹ and the disappearance of the carbonyl (C=O) stretching band of the aldehyde or ketone reactant would be definitive evidence of product formation.

Table 1: Typical Vibrational Frequencies for Derivatives of this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3200-3500 | FTIR, Raman |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| C=N Stretch (Imine) | 1600-1650 | FTIR, Raman |

| Aromatic C=C Stretch (Quinonoid) | 1560-1600 | FTIR, Raman |

| Aromatic C=C Stretch (Benzenoid) | 1450-1500 | FTIR, Raman |

| C-N Stretch | 1250-1350 | FTIR, Raman |

| C-H in-plane bend | 1000-1300 | FTIR, Raman |

| C-H out-of-plane bend | 650-1000 | FTIR, Raman |

| C-Br Stretch | 500-600 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of reaction products derived from this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of molecular connectivity.

In ¹H NMR spectra of derivatives, the chemical shifts of the aromatic protons are highly informative. The substitution pattern on the benzene ring dictates the multiplicity and coupling constants of these protons. For a trisubstituted benzene ring, as would be common in derivatives of this compound, the aromatic protons typically appear as doublets or doublets of doublets, with coupling constants that can help to distinguish between ortho, meta, and para relationships. The protons of the amine groups (N-H) often appear as broad singlets, and their chemical shift can be dependent on solvent and concentration.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon atom attached to the bromine (ipso-carbon) will have a characteristic chemical shift influenced by the heavy atom effect. The carbons bonded to the nitrogen atoms will also show distinct chemical shifts. The appearance of new signals or the shifting of existing signals in the ¹³C NMR spectrum upon derivatization provides clear evidence of the chemical transformation. For instance, in the formation of a polyamide, the appearance of a carbonyl carbon signal in the range of 160-180 ppm would be a key indicator of amide bond formation.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for the complete assignment of all proton and carbon signals, especially in complex derivatives. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a definitive mapping of the molecular structure.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Phenylenediamine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 110 - 130 |

| N-H | Variable (often broad) | - |

| C-Br | - | ~115 |

| C-N | - | 135 - 150 |

| C=O (Amide/Imide) | - | 160 - 180 |

| Alkyl C-H (on N-substituent) | 1.0 - 4.0 | 10 - 60 |

Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent.

Mass Spectrometry (LC-MS, UPLC-MS) in Compound Identification and Purity Assessment of Synthesized Materials

Mass spectrometry (MS) is a vital analytical technique for the identification and purity assessment of materials synthesized from this compound. It provides information about the molecular weight and elemental composition of a compound, and through fragmentation patterns, can also offer structural insights.

For non-volatile derivatives such as oligomers, polymers, or metal complexes, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used. The mass spectrum of a synthesized derivative will show a molecular ion peak (or a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺), which corresponds to the molecular weight of the compound. The presence of bromine is often readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion.

When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), mass spectrometry becomes a powerful tool for assessing the purity of a synthesized material. The chromatogram separates the components of a mixture, and the mass spectrometer provides the molecular weight of each component as it elutes from the column. This allows for the identification of the desired product, as well as any unreacted starting materials, byproducts, or impurities. The area under the peak in the chromatogram is proportional to the concentration of the corresponding component, enabling a quantitative assessment of purity.

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, which can be used to determine its elemental formula. This is a crucial step in the characterization of new compounds.

Table 3: Application of Mass Spectrometry Techniques for Derivative Analysis

| Technique | Information Provided | Application |

|---|---|---|

| ESI-MS | Molecular weight of polar and ionic compounds | Identification of reaction products in solution |

| MALDI-TOF | Molecular weight of large molecules (polymers, biomolecules) | Characterization of polymeric derivatives |

| LC-MS | Separation and molecular weight of mixture components | Purity assessment and impurity profiling |

| UPLC-MS | High-resolution separation and molecular weight | High-throughput purity analysis |

| HRMS | Exact mass and elemental composition | Unambiguous identification of new compounds |

X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Structural Determination of Complexes and Polymers

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal and powder XRD methods are used to characterize complexes and polymers derived from this compound.

For many polymeric materials and some complexes, it is not possible to grow single crystals of sufficient size and quality for single-crystal XRD. In these cases, powder X-ray diffraction (PXRD) is employed. The diffraction pattern of a polycrystalline powder consists of a series of peaks at different angles, which are characteristic of the crystal structure of the material. While PXRD does not provide the same level of atomic detail as single-crystal XRD, it is very useful for:

Identifying the crystalline phases present in a sample.

Determining the unit cell parameters of a crystalline material.

Assessing the degree of crystallinity of a polymer.

Monitoring phase transitions as a function of temperature or pressure.

For semi-crystalline polymers, the PXRD pattern typically consists of sharp peaks superimposed on a broad, amorphous halo. The relative areas of the crystalline and amorphous contributions can be used to estimate the percent crystallinity.

Table 4: Representative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The set of symmetry operations for the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Bond Lengths (Å) | The distances between bonded atoms |

| Bond Angles (°) | The angles between adjacent bonds |

| Coordination Number | The number of atoms bonded to a central atom (in complexes) |

| Crystal Packing | The arrangement of molecules in the crystal lattice |

Advanced Spectroscopic Techniques for Electronic and Coordination Environment Analysis (e.g., UV-Vis Spectroscopy, X-ray Absorption Spectroscopy)

Beyond the standard characterization techniques, advanced spectroscopic methods can provide deeper insights into the electronic structure and coordination environment of derivatives of this compound.

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (typically π or non-bonding n orbitals) to higher energy empty orbitals (typically π* orbitals). The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the electronic structure of the compound. For derivatives of this compound, which contain aromatic rings and lone pairs on the nitrogen atoms, π → π* and n → π* transitions are expected. The position and intensity of the absorption bands are sensitive to factors such as:

The extent of conjugation in the molecule.

The presence of electron-donating or electron-withdrawing groups.

The solvent polarity.

The formation of metal complexes.

For example, polymerization or the formation of extended conjugated systems typically leads to a bathochromic (red) shift in the absorption maximum, indicating a smaller HOMO-LUMO gap. shimadzu.com

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a specific atom. It is particularly useful for studying metal complexes. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The features in the XANES region are sensitive to the oxidation state and coordination geometry of the absorbing atom. For a metal complex of a this compound derivative, the XANES spectrum of the metal can reveal its oxidation state and provide information about its coordination environment (e.g., tetrahedral vs. octahedral).

EXAFS: The oscillations in the EXAFS region contain information about the number, type, and distance of the neighboring atoms. Analysis of the EXAFS data can provide precise information on the bond lengths between the metal center and the coordinating atoms of the ligand.

XAS is a valuable tool for characterizing the coordination environment in non-crystalline materials, such as amorphous polymers or species in solution, where X-ray diffraction cannot be used. nih.govnih.gov

Table 5: Information from Advanced Spectroscopic Techniques

| Technique | Region/Method | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | Absorption Spectrum | Electronic transitions (π → π, n → π), HOMO-LUMO gap, conjugation length |

| X-ray Absorption Spectroscopy (XAS) | XANES | Oxidation state, coordination geometry |

| X-ray Absorption Spectroscopy (XAS) | EXAFS | Number, type, and distance of neighboring atoms |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition and stoichiometry of the synthesized derivative, and by extension, its purity.

For derivatives of this compound, elemental analysis is routinely performed to confirm the successful incorporation of different substituents or the correct metal-to-ligand ratio in coordination complexes. For a newly synthesized compound, the elemental analysis is a critical piece of data for its characterization and is often reported in conjunction with spectroscopic data to provide a complete picture of the compound's identity.

For example, if this compound is reacted to form a Schiff base with two equivalents of an aldehyde, elemental analysis would be used to confirm that the final product has the expected C, H, and N content for the resulting bis-imine structure. Similarly, for a metal complex, elemental analysis helps to establish the stoichiometry of the ligand and metal ions in the isolated solid. rsc.org

Table 6: Example of Elemental Analysis Data for a Hypothetical Derivative Hypothetical Formula: C₂₀H₁₅BrN₄

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 59.57 | 59.62 |

| Hydrogen (H) | 3.75 | 3.71 |

| Nitrogen (N) | 13.89 | 13.85 |

A close match between theoretical and experimental values (typically within ±0.4%) supports the proposed formula.

Future Research Directions and Emerging Paradigms

Innovations in Green Synthetic Methodologies for Brominated Diamines